molecular formula C5H7ClN4 B158885 Pyrazine-2-carboximidamide hydrochloride CAS No. 138588-41-7

Pyrazine-2-carboximidamide hydrochloride

Cat. No. B158885
M. Wt: 158.59 g/mol
InChI Key: FCVKLVNLBIBCCU-UHFFFAOYSA-N
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Patent
US07244736B2

Procedure details

To a solution of sodium methoxide (NaOCH3) (51.4 g, 0.952 mol) in methanol (3800 ml) there is added cyanopyrazine (1.00 KG, 9.53 mol) slowly at room temperature. The mixture is heated to 30° C. and stirred for 6 h. The mixture is cooled to 25° C. followed by the addition of ammonium chloride (NH4Cl) (572 g, 10.5 mol). The reaction mixture is stirred for 22 h and methyl t-butyl ether (4000 mL) is added and the mixture is stirred for 15 min forming a solid. The solid is filtered and washed with methyl t-butyl ether (2×1000 mL) then dried at 40° C./0–10 mmHg for 17 h to give white solid product (1435 g) in 95% yield with 95% HPLC purity. 1H NMR (DMSO-D6): δ 9.7 (bs, 3H), 9.49 (d, 1H, J=1.5 Hz), 9.04 (m, 1H), 8.93 (t, 1H, J=1.5 Hz)
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
9.53 mol
Type
reactant
Reaction Step One
Quantity
3800 mL
Type
solvent
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step Two
Quantity
4000 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]([C:6]1[CH:11]=[N:10][CH:9]=[CH:8][N:7]=1)#[N:5].[Cl-:12].[NH4+:13].C(OC)(C)(C)C>CO>[ClH:12].[N:7]1[CH:8]=[CH:9][N:10]=[CH:11][C:6]=1[C:4]([NH2:13])=[NH:5] |f:0.1,3.4,7.8|

Inputs

Step One
Name
Quantity
51.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
9.53 mol
Type
reactant
Smiles
C(#N)C1=NC=CN=C1
Name
Quantity
3800 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
572 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
4000 mL
Type
reactant
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 25° C.
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 22 h
Duration
22 h
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
forming a solid
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with methyl t-butyl ether (2×1000 mL)
CUSTOM
Type
CUSTOM
Details
then dried at 40° C./0–10 mmHg for 17 h
Duration
17 h

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Cl.N1=C(C=NC=C1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1435 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.